Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate
Description
Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiparasitic, antifungal, and anticancer properties . The unique structure of this compound makes it a valuable target for various scientific research and industrial applications.
Properties
CAS No. |
62141-12-2 |
|---|---|
Molecular Formula |
C15H14N4O2 |
Molecular Weight |
282.30 g/mol |
IUPAC Name |
ethyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)acetate |
InChI |
InChI=1S/C15H14N4O2/c1-2-21-14(20)8-13-12-9-18-19(15(12)17-10-16-13)11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
JCYDDBHXHIQNSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate typically involves the condensation of phenyl hydrazine derivatives with ethyl acetoacetate in ethanol. The reaction mixture is heated at reflux for an extended period, followed by cooling, filtration, and recrystallization from ethanol to obtain the target compound . This method ensures high purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the efficiency and selectivity of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced derivatives. Substitution reactions can lead to a variety of substituted products with different functional groups.
Scientific Research Applications
Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound may interact with other enzymes and receptors, modulating various biological processes and pathways .
Comparison with Similar Compounds
Ethyl (1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acetate can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Phenylpyrazolo[3,4-d]pyrimidine-based compounds: These compounds are known for their antiparasitic, antifungal, antimicrobial, and anticancer properties.
4-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: These compounds have shown significant antimicrobial activity against various bacterial and fungal strains.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with molecular targets, leading to its diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
